Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate
Overview
Description
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate is a useful research compound. Its molecular formula is C8H5F3KNO3 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
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Mechanism of Action
and is also known as potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate .
- This compound primarily acts on potassium ion channels . These channels are found in virtually all body tissues and play a crucial role in maintaining intracellular potassium balance .
Target of Action
Biochemical Analysis
Biochemical Properties
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate plays a significant role in biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine, a natural pyrimidine nucleoside involved in RNA synthesis . The compound acts as a potent inhibitor of hUP1, thereby modulating the levels of uridine within cells. This interaction is crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In HepG2 cells, a human hepatocellular carcinoma cell line, the compound reduces cell proliferation through cell cycle arrest and senescence . It increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment. These effects highlight the compound’s potential as a biochemical modulator in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hUP1. By inhibiting this enzyme, the compound increases intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation. Understanding this molecular mechanism is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on cell proliferation during chronic treatment, indicating its stability and sustained activity . These temporal effects are essential for designing long-term experiments and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired therapeutic outcomes . Understanding the dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate uridine levels within cells. By inhibiting hUP1, the compound affects the metabolic flux of uridine and other related metabolites . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
potassium;(2Z,4E)-5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1/b5-2+,6-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHCURKWVAHME-VLNBYUBWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C(F)(F)F)\[O-])/C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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